molecular formula C7H16ClNO2 B1458258 2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride CAS No. 92398-54-4

2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride

Cat. No. B1458258
CAS RN: 92398-54-4
M. Wt: 181.66 g/mol
InChI Key: BIODDQGVQGOUQK-UHFFFAOYSA-N
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Description

“2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride” is a chemical compound with the CAS Number: 92398-54-4. Its molecular weight is 181.66 and its IUPAC name is methyl 2-amino-2-ethylbutanoate hydrochloride .


Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15NO2.ClH/c1-4-7(8,5-2)6(9)10-3;/h4-5,8H2,1-3H3;1H and the InChI key is BIODDQGVQGOUQK-UHFFFAOYSA-N .


Chemical Reactions Analysis

Esters, such as “2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride”, can undergo several reactions. One such reaction is hydrolysis, which is the splitting with water. The hydrolysis of esters is catalyzed by either an acid or a base .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 181.66 . It is stored at refrigerated temperatures .

Scientific Research Applications

Synthesis and Chemical Properties

A Convenient Synthesis of Amino Acid Methyl Esters : This research highlights a method for preparing a series of amino acid methyl ester hydrochlorides, including 2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride, by reacting amino acids with methanol in the presence of trimethylchlorosilane. The method is noted for its compatibility with a wide range of natural, aromatic, and aliphatic amino acids, yielding products in good to excellent yields under room temperature conditions (Jiabo Li & Y. Sha, 2008).

Corrosion Inhibition

Pyrazole Derivatives as Corrosion Inhibitors : Although not directly related to 2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride, this study exemplifies the application of similar compounds in corrosion inhibition. It discusses the effectiveness of certain pyrazole derivatives in reducing steel corrosion rates in hydrochloric acid environments. This suggests the potential utility of structurally related compounds in corrosion inhibition applications (L. Herrag et al., 2007).

Biomedical Applications

Thermosensitive Properties of Phosphazene Derivatives : Research on phosphazene derivatives bearing amino acid ester groups, including compounds similar in structure to 2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride, reveals their potential in biomedical applications. These compounds exhibit thermosensitive behaviors in aqueous solutions, suggesting their utility in drug delivery systems where temperature-sensitive release mechanisms are beneficial (Aylin Uslu et al., 2017).

Peptide Synthesis

Methylthiomethyl as a Carboxyl Protecting Group in Peptide Synthesis : This study presents the synthesis of N alpha-protected amino acid methylthiomethyl esters, demonstrating an efficient and mild method for peptide bond formation. The selective removal of N-protecting groups and the successful use of MTM ester hydrochlorides in dipeptide synthesis highlight the relevance of amino acid ester hydrochlorides in peptide chemistry (A. Dossena et al., 2009).

properties

IUPAC Name

methyl 2-amino-2-ethylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-7(8,5-2)6(9)10-3;/h4-5,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIODDQGVQGOUQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride

CAS RN

92398-54-4
Record name methyl 2-amino-2-ethylbutanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-amino-2-ethylbutanoic acid (3.00 g, 22.9 mmol) in MeOH (200 mL) was saturated with HCl (g). The resulting mixture was heated at reflux for 24 h, during which time it was allowed to cool to ambient temperature and was again saturated with HCl (g) twice. After 24 h at reflux, the cooled mixture was concentrated in vacuo to provide the title compound. MS: m/z=146 (M+1).
Quantity
3 g
Type
reactant
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0 (± 1) mol
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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